DS28120313

Hepcidin Iron metabolism Anemia of chronic disease

Researchers studying anemia of chronic disease require a well-characterized hepcidin production inhibitor with reproducible in vivo efficacy. DS28120313 meets this need with an IC50 of 0.093 μM in HepG2 hepcidin production assays. • Validated oral dosing protocol: 30 mg/kg in C57BL/6 mice suppresses IL-6-induced hepcidin elevation. • Distinct 4,6-disubstituted indazole scaffold enables comparative chemical probe studies against BMP/SMAD modulators or hepcidin-binding Spiegelmers. • Reliable positive control for HAMP transcriptional regulation studies and high-throughput screening campaigns.

Molecular Formula C16H17N5O2
Molecular Weight 311.34 g/mol
Cat. No. B607208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS28120313
SynonymsDS28120313;  DS-28120313;  DS 28120313
Molecular FormulaC16H17N5O2
Molecular Weight311.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2CC2)C3=CC4=C(C=NN4)C(=C3)NC(=O)OC
InChIInChI=1S/C16H17N5O2/c1-8-14(15(21-19-8)9-3-4-9)10-5-12(18-16(22)23-2)11-7-17-20-13(11)6-10/h5-7,9H,3-4H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)
InChIKeyQTYLFQMDDFBRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DS28120313: Orally Active Hepcidin Production Inhibitor


DS28120313 (compound 32) is a small-molecule 4,6-disubstituted indazole derivative that functions as an orally active inhibitor of hepcidin production, with a reported IC50 of 0.093 μM in cell-based assays [1]. Hepcidin, the central iron regulatory hormone, is pathologically elevated in anemia of chronic disease (ACD), also termed anemia of inflammation (AI), driving functional iron deficiency despite adequate iron stores [2]. The compound was discovered and optimized at Daiichi Sankyo Co., Ltd. via a structure-activity relationship (SAR) campaign beginning from multi-kinase inhibitor 1, culminating in the identification of DS28120313 as a potent and bioavailable lead compound [1].

DS28120313: Non-Interchangeable Hepcidin Inhibitor


Hepcidin production inhibitors operate via distinct molecular targets and mechanisms of action, resulting in markedly different potency, selectivity, and in vivo profiles. The field includes diverse chemical classes, such as Spiegelmer oligonucleotides (e.g., lexaptepid/NOX-H94) that bind and neutralize circulating hepcidin protein, BMP/SMAD pathway inhibitors, and small-molecule phenotypic screening hits from varied scaffolds [1][2]. Even within the 4,6-disubstituted indazole series, minor structural modifications dramatically alter hepcidin suppression potency, oral bioavailability, and kinase off-target liability [3]. Consequently, substituting DS28120313 with a generic 'hepcidin inhibitor' without confirming equivalence in the relevant assay system risks invalidating experimental reproducibility and confounding mechanism-of-action interpretations.

DS28120313: Key Differentiation Evidence


SAR-Guided Potency Improvement in Indazole Series

DS28120313 (compound 32) emerged as the most potent hepcidin production inhibitor following systematic SAR optimization of a 4,6-disubstituted indazole series. In HepG2 cell-based hepcidin suppression assays, DS28120313 exhibited an IC50 of 0.093 μM, representing an approximately 30-fold improvement in potency compared to the initial screening hit, multi-kinase inhibitor 1 (compound 1), which was described as a weak hepcidin inhibitor [1].

Hepcidin Iron metabolism Anemia of chronic disease

In Vivo Hepcidin Suppression in Inflammation

DS28120313 demonstrates validated in vivo target engagement and efficacy. In an interleukin-6 (IL-6)-induced acute inflammatory mouse model (C57BL/6), oral administration of DS28120313 at 30 mg/kg, 30 minutes prior to IL-6 challenge, resulted in significant inhibition of hepcidin synthesis and a measurable reduction in blood hepcidin levels [1]. This PD effect was achieved with a single oral dose, confirming oral bioavailability and the compound's ability to engage the hepcidin regulatory pathway under inflammatory stimulus.

In vivo pharmacology Inflammation Pharmacodynamics

Kinase Selectivity Comparison with DS79182026

DS28120313 (4,6-disubstituted indazole) and DS79182026 (benzisoxazole) represent two distinct chemical series optimized for hepcidin production inhibition from a common multi-kinase inhibitor starting point [1][2]. DS79182026 is reported to possess low kinase inhibitory activity [2], whereas DS28120313 retained measurable activity against phosphorylase kinase gamma 1 (PhKg1) with a reported IC50 of 0.19 μM in an isolated assay [3]. The molecular target of DS79182026 was subsequently identified as the mitochondrial serine protease HTRA2 [4]; the precise molecular target mediating DS28120313's hepcidin suppression has not been publicly disclosed but is known to differ from the starting multi-kinase inhibitor profile [1].

Kinase selectivity Chemical probe Phenotypic screening

DS28120313: Key Applications


In Vivo Pharmacodynamics of Hepcidin Regulation

DS28120313 is optimally suited for acute and sub-chronic in vivo pharmacodynamic studies in rodent models of IL-6-driven or inflammation-associated hepcidin elevation. The validated oral dosing regimen (30 mg/kg, 30 min pre-treatment in C57BL/6 mice) provides a reproducible experimental protocol for suppressing hepcidin synthesis and lowering circulating hepcidin levels, enabling investigation of downstream effects on serum iron parameters and erythropoiesis [1].

Comparative Profiling of Inhibitor Chemotypes

Given its distinct 4,6-disubstituted indazole scaffold and measurable PhKg1 off-target activity (IC50 0.19 μM), DS28120313 serves as a valuable comparative chemical probe in studies examining the relationship between kinase inhibition profiles and hepcidin suppression efficacy [1][2]. Researchers can benchmark DS28120313 against benzisoxazole series inhibitors (e.g., DS79182026), BMP/SMAD pathway modulators, or hepcidin-binding Spiegelmers to dissect mechanism-specific versus pan-pathway effects on iron homeostasis [3].

Hepcidin Transcriptional Control Studies in HepG2

The well-characterized in vitro potency of DS28120313 (IC50 0.093 μM in HepG2 hepcidin production assays) makes it a reliable positive control for high-throughput screening campaigns and mechanistic studies investigating the transcriptional regulation of HAMP (the hepcidin gene) [1]. The compound's optimized SAR profile ensures robust, reproducible suppression of hepcidin production, providing a stable baseline for siRNA knockdown, overexpression, or pathway inhibitor combination studies.

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